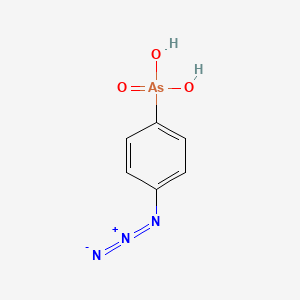
4-Azidophenylarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidophenylarsonic acid is a compound that contains an azide group and an arsonic acid group. It is known for its role as a hapten, which means it can elicit an immune response when attached to a larger protein molecule. This compound is used as a probe for antibody response and immunorecognition .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
4-Azidophenylarsonic acid undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing a leaving group on another molecule.
Click Chemistry:
Wissenschaftliche Forschungsanwendungen
4-Azidophenylarsonic acid has several applications in scientific research:
Immunology: It is used as a hapten to study antibody responses and immunorecognition.
Surface Modification: It can be used to introduce azide groups on surfaces, which can then be used for further functionalization via click chemistry.
Sensor Development: It has been used in the development of sensors, such as coating glassy carbon electrodes with composites for the detection of specific molecules.
Wirkmechanismus
The mechanism of action of 4-Azidophenylarsonic acid primarily involves its role as a hapten. When attached to a larger protein, it can elicit an immune response by being recognized by antibodies. The azide group also allows it to participate in click chemistry reactions, enabling the attachment of various functional groups to surfaces or other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Azidophenylarsonic acid include other arsonic acids and azide-containing compounds:
4-Aminophenylarsonic acid: This compound is similar but contains an amino group instead of an azide group.
Phenylazide: This compound contains an azide group attached to a phenyl ring but lacks the arsonic acid group.
This compound is unique due to the presence of both the azide and arsonic acid groups, which allows it to participate in a wider range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
861605-27-8 |
|---|---|
Molekularformel |
C6H6AsN3O3 |
Molekulargewicht |
243.05 g/mol |
IUPAC-Name |
(4-azidophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsN3O3/c8-10-9-6-3-1-5(2-4-6)7(11,12)13/h1-4H,(H2,11,12,13) |
InChI-Schlüssel |
ABBAHMOUCAIMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=[N+]=[N-])[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















